molecular formula C13H17N5O B6437520 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine CAS No. 2548980-84-1

4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine

Cat. No. B6437520
CAS RN: 2548980-84-1
M. Wt: 259.31 g/mol
InChI Key: YGBMBRIPJNPJMH-UHFFFAOYSA-N
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Description

The compound “4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine” is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and an oxazole ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, a piperazine ring, and an oxazole ring. These rings are likely to influence the compound’s physical and chemical properties, as well as its potential biological activity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyrimidine, piperazine, and oxazole rings. These functional groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine, piperazine, and oxazole rings could affect its solubility, stability, and reactivity .

Scientific Research Applications

4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. It has been used in the synthesis of new molecules, as well as in the development of new drugs and treatments for various diseases. In addition, this compound has been studied for its potential use as an inhibitor of enzymes involved in the metabolism of drugs, as well as for its potential use as a drug delivery system.

Advantages and Limitations for Lab Experiments

The advantages of using 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine in laboratory experiments include its relatively low cost and easy synthesis. In addition, this compound has been found to be stable in aqueous solutions, making it suitable for use in a variety of laboratory experiments. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the fact that it is a synthetic compound.

Future Directions

There are a number of potential future directions for 4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine research. These include further studies of its biochemical and physiological effects, as well as further investigations into its potential applications in drug development and delivery. In addition, further research into the mechanism of action of this compound may lead to the development of new drugs and treatments for various diseases. Finally, further research into the synthesis and stability of this compound may lead to the development of new synthetic compounds with improved properties.

Synthesis Methods

4-{4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}pyrimidine can be synthesized by a variety of methods, including the use of anhydrous hydrogen fluoride and a palladium-catalyzed reaction. Anhydrous hydrogen fluoride is used to form the pyrimidine ring, while the palladium-catalyzed reaction is used to form the piperazine ring. The reaction is usually carried out in a water-based solution, and the resulting product is a white solid.

properties

IUPAC Name

5-methyl-4-[(4-pyrimidin-4-ylpiperazin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-11-12(8-16-19-11)9-17-4-6-18(7-5-17)13-2-3-14-10-15-13/h2-3,8,10H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBMBRIPJNPJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)CN2CCN(CC2)C3=NC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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